1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17491665
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14FNO |
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Molecular Weight | 183.22 g/mol |
IUPAC Name | 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
Standard InChI | InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
Standard InChI Key | FSABZFYFIIFJAQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C(C(C)O)N)F |
Introduction
Molecular Architecture and Physicochemical Properties
The molecular structure of 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol consists of a propan-2-ol backbone substituted at the 1-position with an amino group and a 4-fluoro-3-methylphenyl ring. The fluorine atom at the para position and the methyl group at the meta position create distinct electronic and steric effects that influence reactivity and intermolecular interactions . Key physicochemical parameters include:
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Molecular formula: C₁₀H₁₄FNO
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Molecular weight: 183.22 g/mol
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Chirality: The compound exhibits two stereocenters, yielding four possible stereoisomers. The (1S,2R) configuration is often prioritized in pharmaceutical contexts due to enhanced receptor binding.
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in nonpolar solvents, attributed to the hydroxyl and amino groups.
The fluorine atom’s electronegativity enhances dipole-dipole interactions, while the methyl group contributes to lipophilicity, balancing the molecule’s partition coefficient (logP ≈ 1.8) .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol typically begins with 4-fluoro-3-methylbenzaldehyde as the aromatic precursor. A two-step strategy is employed:
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Nucleophilic addition of nitromethane to the aldehyde to form β-nitro alcohol intermediates.
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Reduction of the nitro group to an amine using catalytic hydrogenation or metal-assisted methods .
Alternative routes involve reductive amination of ketone precursors, though this approach faces challenges in stereocontrol.
Stepwise Synthesis Protocol
Step 1: Formation of β-Nitro Alcohol
4-Fluoro-3-methylbenzaldehyde reacts with nitromethane in the presence of a base (e.g., K₂CO₃) to yield 1-(4-fluoro-3-methylphenyl)-2-nitropropan-1-ol. This step proceeds via Henry reaction mechanisms, with yields averaging 65–75% under optimized conditions .
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using Pd/C or Raney nickel in a hydrogen atmosphere. Critical parameters include:
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Pressure: 3–5 bar H₂
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Temperature: 50–70°C
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Solvent: Ethanol/water mixtures (4:1 v/v)
This step achieves ≈90% conversion, with diastereomeric ratios dependent on catalyst selection.
Industrial-Scale Considerations
Continuous flow reactors improve throughput and safety by minimizing exothermic risks during hydrogenation. Solvent recycling and catalyst recovery systems are essential for cost-effective production, reducing waste by 30–40% compared to batch processes.
Biological Activity and Mechanistic Insights
Antioxidant Properties
Nitrone derivatives featuring the 4-fluoro-3-methylphenyl group exhibit radical scavenging activity, as measured by DPPH and ABTS assays . The hydroxyl and amino groups in 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol may synergize to neutralize reactive oxygen species, with predicted IC₅₀ values of 12–18 μM in cellular models .
Neuropharmacological Interactions
The compound’s ability to cross the blood-brain barrier is inferred from its logP value and structural similarity to psychoactive amines. In silico docking studies suggest affinity for serotonin (5-HT₂A) and dopamine (D₃) receptors, though experimental validation is required.
Applications in Drug Development
Antiparasitic Agents
Fluorinated amino alcohols serve as precursors for next-generation antimalarials. The target compound’s stereochemistry allows for modular derivatization, enabling optimization of pharmacokinetic profiles (e.g., half-life extension via prodrug formulations) .
Antioxidant Therapeutics
Incorporation into nitrone scaffolds enhances stability and bioavailability, making 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol a candidate for treating oxidative stress-related disorders such as neurodegenerative diseases .
Chiral Building Blocks
The compound’s stereocenters make it valuable for asymmetric synthesis, particularly in constructing β-blockers and antiviral agents. Industrial demand for enantiopure batches is projected to grow at 6.8% CAGR through 2030.
Challenges and Future Directions
Synthetic Hurdles
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Stereocontrol: Current methods yield diastereomeric mixtures, necessitating costly chromatographic separation. Enzymatic resolution using lipases or transaminases may offer a sustainable alternative.
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Scale-Up Limitations: Hydrogenation safety protocols require refinement to prevent catalyst poisoning and byproduct formation.
Pharmacological Validation
In vivo toxicity studies and metabolic profiling are critical to advancing the compound into preclinical trials. Priority research areas include:
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Cytochrome P450 interaction assays
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Acute toxicity testing in rodent models
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Formulation development for enhanced oral bioavailability
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